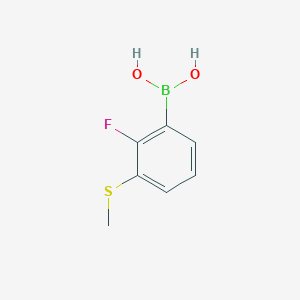

2-Fluoro-3-(methylsulfanyl)phenylboronic acid

Vue d'ensemble

Description

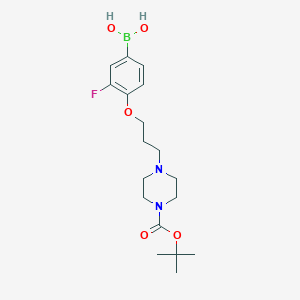

“2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is a chemical compound with the CAS Number: 1451392-57-6 . It has a molecular weight of 186.01 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is 1S/C7H8BFO2S/c1-12-6-4-2-3-5 (7 (6)9)8 (10)11/h2-4,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique

Organic Synthesis

2-Fluoro-3-(methylsulfanyl)phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is pivotal for forming carbon-carbon bonds, an essential step in synthesizing complex organic molecules. The compound’s boronic acid group reacts with various halides or pseudohalides under palladium catalysis, providing a pathway to diverse aromatic compounds.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for developing enzyme inhibitors . Its ability to interact with biologically relevant molecules makes it a candidate for creating new drugs, especially those targeting enzymes that are implicated in disease processes.

Materials Science

2-Fluoro-3-(methylsulfanyl)phenylboronic acid: contributes to materials science by aiding in the synthesis of organic electronic materials . Boronic acids can be used to modify the electronic properties of organic semiconductors, which are crucial for organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Agricultural Research

While specific applications in agriculture are not directly cited, boronic acids, in general, have been explored for their role in plant growth regulation and pathogen resistance . Their chemical properties allow them to interact with various biological systems, potentially leading to agricultural benefits.

Biochemistry

In biochemistry, boronic acids are known to bind to saccharides , which is useful in studying carbohydrate-mediated biological processes . 2-Fluoro-3-(methylsulfanyl)phenylboronic acid could be used to investigate glycosylation patterns in proteins or for the development of sensors that detect sugar molecules.

Environmental Applications

Boronic acids are being studied for their potential use in environmental monitoring and remediation . They can form complexes with various environmental contaminants, aiding in their detection and potential removal from ecosystems.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 .

Mécanisme D'action

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .

Result of Action

As a boronic acid, it may have the potential to modulate the activity of target proteins or enzymes by forming reversible covalent bonds with them .

Action Environment

The action of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the presence of other reactive species in the environment can also influence the compound’s efficacy .

Propriétés

IUPAC Name |

(2-fluoro-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZXPXQDVMBXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-(methylsulfanyl)phenylboronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)